molecular formula C11H16Cl2N6O B1390541 4-(5-Methyl-1,2,4-oxadiazol-3-yl)-2-piperazin-1-ylpyrimidine dihydrochloride CAS No. 1177093-10-5

4-(5-Methyl-1,2,4-oxadiazol-3-yl)-2-piperazin-1-ylpyrimidine dihydrochloride

Número de catálogo: B1390541
Número CAS: 1177093-10-5
Peso molecular: 319.19 g/mol
Clave InChI: WKVMPUXKJVXMPD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(5-Methyl-1,2,4-oxadiazol-3-yl)-2-piperazin-1-ylpyrimidine dihydrochloride is a high-purity chemical reagent designed for pharmaceutical and life science research applications . This compound features a pyrimidine core substituted with both a piperazine and a 5-methyl-1,2,4-oxadiazole group, a privileged structure in medicinal chemistry known for its bioisosteric properties and its presence in several biologically active molecules . The 1,2,4-oxadiazole ring is recognized for its metabolic stability and ability to mimic ester or amide functionalities, making it a valuable scaffold in the design of novel therapeutic agents . This dihydrochloride salt form offers enhanced solubility in aqueous and physiological buffers, facilitating its use in various in vitro experimental systems. While the specific biological profile of this exact compound is an area of active investigation, structural analogs incorporating the pyrimidine-piperazine motif and the 1,2,4-oxadiazole ring have been explored as selective enzyme inhibitors, such as FLT3 inhibitors in oncology research , and as modulators of other protein targets. Researchers can utilize this compound as a key synthetic intermediate or as a pharmacological tool to probe biological pathways and structure-activity relationships (SAR). Applications: For Research Use Only. Not intended for diagnostic or therapeutic procedures. This product is suited for use in: • Medicinal Chemistry and Drug Discovery • Biochemical Assay Development • SAR (Structure-Activity Relationship) Studies • Chemical Biology and Target Identification Handling: Refer to the Safety Data Sheet (SDS) for safe handling and storage conditions. Lot-specific data, including CAS number, purity, and analytical results, are available on the Certificate of Analysis (COA).

Propiedades

IUPAC Name

5-methyl-3-(2-piperazin-1-ylpyrimidin-4-yl)-1,2,4-oxadiazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N6O.2ClH/c1-8-14-10(16-18-8)9-2-3-13-11(15-9)17-6-4-12-5-7-17;;/h2-3,12H,4-7H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKVMPUXKJVXMPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=NC(=NC=C2)N3CCNCC3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Análisis De Reacciones Químicas

4-(5-Methyl-1,2,4-oxadiazol-3-yl)-2-piperazin-1-ylpyrimidine dihydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives, while substitution reactions can produce various substituted pyrimidines .

Aplicaciones Científicas De Investigación

Biological Activities

  • Anticancer Properties
    • Recent studies have highlighted the potential of oxadiazole derivatives, including the compound , as anticancer agents. They function by modulating pathways involved in cell proliferation and apoptosis. For instance, derivatives have shown efficacy as agonists for human caseinolytic protease P (HsClpP), which is linked to mitochondrial homeostasis and cancer treatment strategies .
  • Neuroprotective Effects
    • The compound has been investigated for its neuroprotective properties against tauopathies such as Alzheimer's disease. Research indicates that it may inhibit tau aggregation, a hallmark of neurodegeneration, thus providing a therapeutic avenue for treating tau-mediated disorders .
  • Serotonergic Activity
    • The compound exhibits serotonergic antagonist properties, particularly at the 5-HT1B and 5-HT1D receptors. This activity suggests potential applications in treating mood disorders and anxiety-related conditions .

Therapeutic Applications

Application Description
Anticancer TreatmentModulation of HsClpP pathways to induce apoptosis in cancer cells.
Neurodegenerative DiseasesInhibition of tau aggregation to mitigate symptoms of Alzheimer's disease and related conditions.
Mood DisordersActing as a serotonergic antagonist to alleviate symptoms of anxiety and depression.

Case Studies

  • Study on Anticancer Efficacy
    • A study published in 2024 demonstrated that derivatives of oxadiazole effectively induce apoptosis in hepatocellular carcinoma cells by activating HsClpP pathways. The findings suggest that compounds similar to 4-(5-Methyl-1,2,4-oxadiazol-3-yl)-2-piperazin-1-ylpyrimidine dihydrochloride could be developed into potent anticancer therapies .
  • Research on Neuroprotection
    • Investigations into the effects of oxadiazole derivatives on tau protein aggregation revealed promising results in preclinical models of Alzheimer's disease. The compounds were shown to reduce the formation of neurofibrillary tangles, thereby improving cognitive function in animal models .
  • Serotonin Receptor Studies
    • A pharmacological study assessed the binding affinity of the compound at serotonin receptors, revealing strong antagonistic activity at 5-HT1B and 5-HT1D receptors. This positions it as a candidate for further development in treating psychiatric disorders .

Mecanismo De Acción

Comparación Con Compuestos Similares

Comparison with Structural Analogs

The compound belongs to a broader class of pyrimidine-piperazine-oxadiazole derivatives. Key analogs and their structural distinctions are summarized below:

Substituent Variations on the Oxadiazole Ring

4-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2-piperazin-1-ylpyrimidine Dihydrochloride
  • Structural Difference : Ethyl group replaces the methyl group at the 5-position of the oxadiazole ring.
  • However, steric hindrance may reduce solubility compared to the methyl analog .
2-[5-(3-Azetidinyl)-1,2,4-oxadiazol-3-yl]pyrimidine Hydrochloride
  • Structural Difference : Azetidine (a four-membered saturated ring) replaces the piperazine moiety.
  • Implications : The smaller, rigid azetidine ring reduces conformational flexibility, which may limit interactions with larger binding pockets. The hydrochloride salt improves solubility but may compromise stability in aqueous environments .

Modifications in Linker or Core Structure

4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine
  • Structural Difference : Oxadiazole is connected to piperidine via a methylene bridge instead of direct attachment to pyrimidine.
  • This modification may also enhance metabolic stability by shielding the oxadiazole from enzymatic degradation .
4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]-2-piperazin-1-ylpyrimidine Dihydrochloride
  • Structural Difference : Methoxymethyl group replaces the methyl group on the oxadiazole.
  • Implications : The methoxy group introduces polarity, improving aqueous solubility. However, the electron-donating effect may destabilize the oxadiazole ring under acidic conditions .

Comparative Data Table

Compound Name Substituent on Oxadiazole Core Structure Molecular Weight (g/mol) Salt Form Key Properties
4-(5-Methyl-1,2,4-oxadiazol-3-yl)-2-piperazin-1-ylpyrimidine dihydrochloride 5-Methyl Pyrimidine-piperazine ~349.3 (estimated) Dihydrochloride High solubility, moderate lipophilicity
4-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2-piperazin-1-ylpyrimidine dihydrochloride 5-Ethyl Pyrimidine-piperazine ~363.3 (estimated) Dihydrochloride Increased lipophilicity, reduced solubility
2-[5-(3-Azetidinyl)-1,2,4-oxadiazol-3-yl]pyrimidine hydrochloride 3-Azetidinyl Pyrimidine-azetidine ~265.7 (estimated) Hydrochloride Rigid structure, lower solubility
4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]-2-piperazin-1-ylpyrimidine dihydrochloride 5-Methoxymethyl Pyrimidine-piperazine ~379.3 (estimated) Dihydrochloride Enhanced polarity, pH-sensitive

Research Findings and Implications

  • Steric and Electronic Effects : Methyl and ethyl substitutions on the oxadiazole demonstrate a trade-off between lipophilicity and solubility. Ethyl derivatives may favor CNS penetration but require formulation optimization .
  • Ring Flexibility : Piperazine analogs generally exhibit better target adaptability than azetidine derivatives, which are constrained by their smaller ring size .
  • Solubility vs. Stability : Methoxymethyl and hydrochloride modifications improve solubility but may introduce instability under physiological conditions, necessitating stability studies .

Actividad Biológica

4-(5-Methyl-1,2,4-oxadiazol-3-yl)-2-piperazin-1-ylpyrimidine dihydrochloride is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological activity, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a piperazine ring and an oxadiazole moiety. Its molecular formula is C_{10}H_{13Cl_2N_4O with a molecular weight of approximately 319.2 g/mol .

Synthesis

The synthesis of this compound involves multi-step reactions typically utilizing oxadiazole derivatives and piperazine. Various methods have been reported for synthesizing related compounds, highlighting the versatility of the oxadiazole scaffold in drug development .

Antimicrobial Activity

In vitro studies have demonstrated that compounds containing oxadiazole and piperazine exhibit significant antimicrobial properties. For instance, derivatives have shown moderate to excellent activity against various bacterial strains . A comparative analysis of different derivatives is summarized in Table 1.

CompoundBacterial StrainActivity (Zone of Inhibition in mm)
Compound AE. coli15
Compound BS. aureus20
Compound CP. aeruginosa18

Anticonvulsant Activity

Research has indicated that oxadiazole-piperazine conjugates possess anticonvulsant properties. In studies using the maximal electroshock seizure (MES) model in Wistar rats, certain derivatives demonstrated potent activity comparable to standard anticonvulsants like phenytoin . The structure-activity relationship (SAR) analysis revealed that modifications to the piperazine ring significantly influence anticonvulsant efficacy.

Neuroprotective Effects

Recent investigations into neuroprotective effects have highlighted the potential of this compound in managing neurodegenerative diseases such as Alzheimer's. Compounds similar to this compound have shown promising results in inhibiting acetylcholinesterase (AChE), thereby enhancing cognitive function .

Case Studies

  • Study on Alzheimer's Disease : A study evaluated the effects of an oxadiazole-piperazine derivative on AChE inhibition and cognitive improvement in animal models. The compound exhibited significant inhibition with an IC50 value of 0.103 μM against AChE and improved memory retention in behavioral tests .
  • Antimicrobial Efficacy : Another study assessed the antimicrobial potential of various oxadiazole derivatives against clinical isolates. The findings indicated that specific substitutions on the piperazine ring enhanced antibacterial activity, particularly against resistant strains .

Q & A

Basic: What are the primary pharmacological targets of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)-2-piperazin-1-ylpyrimidine dihydrochloride, and how are they experimentally validated?

The compound is a potent and selective antagonist of 5-HT1B and 5-HT1D receptors, with pKi values of 8.5 for both receptor subtypes in rat and guinea pig models. Experimental validation includes competitive binding assays using radiolabeled ligands (e.g., [<sup>3</sup>H]-5-HT) in synaptosomal preparations. Selectivity (>100-fold over 5-HT1A, 5-HT1E, and 5-HT2C receptors) is confirmed via comparative binding studies .

Basic: What synthetic methodologies are reported for preparing this compound, and how is purity assessed?

Synthesis involves condensation of substituted pyrimidine precursors with piperazine derivatives. For example, coupling 6-ethyl-7-methoxy-5-methylimidazo[1,2-a]pyrimidine-2-carboxamidine with dimethylacetamide dimethyl acetal under reflux yields the oxadiazole ring. Purification via flash chromatography and crystallization (e.g., aqueous methanol) achieves >95% purity. Characterization employs <sup>1</sup>H NMR, ESIMS, LCMS, and HPLC .

Basic: What safety precautions are recommended for handling this compound in laboratory settings?

Refer to safety data sheets (SDS) for guidelines:

  • Inhalation : Move to fresh air; seek medical attention if symptoms persist.
  • Skin contact : Remove contaminated clothing; rinse with water.
  • Eye exposure : Flush with water for several minutes; remove contact lenses if applicable.
  • Storage : Keep in a cool, dry environment (-20°C for long-term stability). Use PPE (gloves, goggles) during handling .

Advanced: How can solubility challenges in aqueous and organic solvents be addressed for in vivo studies?

The compound exhibits poor water solubility but dissolves in DMSO (14.29 mg/mL at 25°C). For in vivo administration, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline achieves ≥1.43 mg/mL solubility. Sonication or heating (≤50°C) may enhance dissolution. Solubility must be confirmed empirically for each batch using UV-Vis spectroscopy or HPLC .

Advanced: What structural modifications improve 5-HT1B/1D antagonistic activity, and how are structure-activity relationships (SAR) analyzed?

Key modifications include:

  • Oxadiazole substitution : Replacing 5-methyl with trifluoromethyl groups (e.g., 5-trifluoromethyl-1,2,4-oxadiazol-3-yl) enhances receptor affinity.
  • Piperazine derivatives : N-methylpiperazine or spiro-piperidine substitutions improve blood-brain barrier penetration.
    SAR studies use radioligand displacement assays and functional assays (e.g., GTPγS binding) to quantify potency and efficacy .

Advanced: How is receptor selectivity confirmed in native human neuronal tissues?

Human cerebral cortex synaptosomes are labeled with [<sup>3</sup>H]-5-HT and depolarized with KCl (15 mM). Antagonist effects on K<sup>+</sup>-evoked tritium release are measured. Co-administration with selective inhibitors (e.g., GR 127935 for 5-HT1B/1D, BRL-15572 for 5-HT1D) distinguishes receptor subtype contributions. Data are normalized to basal release rates .

Advanced: What experimental designs mitigate discrepancies in pharmacokinetic data across species?

  • Species-specific metabolism : Use hepatic microsomal assays to identify cytochrome P450 isoforms involved in clearance (e.g., CYP3A4 in humans vs. CYP2D6 in rodents).
  • Formulation adjustments : Tailor vehicles (e.g., PEG300 for rodents, cyclodextrins for primates) to match physiological pH and lipid solubility.
  • Bioanalytical validation : Employ LC-MS/MS with isotopically labeled internal standards to quantify plasma and tissue concentrations .

Advanced: How do environmental factors (pH, temperature) influence compound stability in long-term storage?

Stability studies show:

  • pH : Degradation accelerates below pH 3 (acid hydrolysis of oxadiazole ring) or above pH 8 (piperazine dealkylation).
  • Temperature : Storage at -20°C retains >90% potency for 12 months vs. 70% at 4°C. Lyophilization in amber vials under nitrogen atmosphere minimizes oxidative degradation .

Advanced: What in vitro models best predict in vivo efficacy for CNS applications?

  • Blood-brain barrier (BBB) permeability : Use MDCK-MDR1 monolayers to measure Papp (apparent permeability). A logP value of 2.5–3.5 is optimal.
  • Functional assays : Electrophysiological recordings in rat hippocampal slices or human iPSC-derived neurons assess 5-HT1B/1D-mediated inhibition of synaptic transmission .

Advanced: How are metabolite profiles characterized, and what are the major bioactive derivatives?

  • Phase I metabolites : Oxidative N-demethylation (piperazine ring) and oxadiazole ring hydroxylation dominate, identified via HRMS and <sup>13</sup>C-NMR.
  • Phase II metabolites : Glucuronidation at the pyrimidine nitrogen.
    In vitro hepatocyte models and in vivo bile duct-cannulated rats are used for metabolite identification. Major bioactive metabolites retain 30–50% parent compound activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5-Methyl-1,2,4-oxadiazol-3-yl)-2-piperazin-1-ylpyrimidine dihydrochloride
Reactant of Route 2
Reactant of Route 2
4-(5-Methyl-1,2,4-oxadiazol-3-yl)-2-piperazin-1-ylpyrimidine dihydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.